![molecular formula C8H5N3O4 B1316451 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol CAS No. 41125-77-3](/img/structure/B1316451.png)
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol
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Overview
Description
Scientific Research Applications
Synthesis and Biological Screening
A study by Aziz‐ur‐Rehman et al. (2013) focused on the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid. These derivatives were characterized using spectroscopic analysis and screened for antibacterial activity against both gram-negative and gram-positive bacteria, showing significant activity compared to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).
Antimicrobial and CNS Depressant Activities
Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole, including 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole, and evaluated their central nervous system (CNS) depressant activities. These compounds exhibited promising antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity, highlighting the impact of electron-withdrawing groups on pharmacological activity (Singh et al., 2012).
Corrosion Inhibition
Lagrenée et al. (2001) investigated the effect of substituted oxadiazoles, including 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, on the corrosion of mild steel in hydrochloric acid medium. The study found that one derivative inhibited corrosion effectively, while another accelerated it, demonstrating the significant role of molecular structure on corrosion inhibition efficiency (Lagrenée et al., 2001).
Liquid Crystal and Mesogenic Properties
Abboud et al. (2017) synthesized a homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group and investigated their liquid crystalline properties. The study revealed different mesophases depending on the alkoxy terminal chain length, demonstrating the influence of molecular structure on liquid crystalline behavior (Abboud et al., 2017).
Antimicrobial Evaluation of Derivatives
Jafari et al. (2017) prepared 2,5-disubstituted 1,3,4-oxadiazole derivatives and screened them for antibacterial and antifungal activities. Certain compounds showed remarkable activities against Staphylococcus aureus and Escherichia coli, highlighting the potential of oxadiazole derivatives as antimicrobial agents (Jafari et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFTMJBLYUADS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509599 |
Source
|
Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41125-77-3 |
Source
|
Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41125-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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